molecular formula C10H13NO4 B2951991 Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate CAS No. 2055119-34-9

Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate

Cat. No.: B2951991
CAS No.: 2055119-34-9
M. Wt: 211.217
InChI Key: PVJLLZGFEOXMIU-UHFFFAOYSA-N
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Description

Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate is an organic compound with the molecular formula C10H13NO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate typically involves the reaction of 5-(dimethoxymethyl)pyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(methoxymethyl)pyridine-3-carboxylate
  • Methyl 5-(ethoxymethyl)pyridine-3-carboxylate
  • Methyl 5-(hydroxymethyl)pyridine-3-carboxylate

Uniqueness

Methyl 5-(dimethoxymethyl)pyridine-3-carboxylate is unique due to the presence of two methoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 5-(dimethoxymethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-9(12)7-4-8(6-11-5-7)10(14-2)15-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJLLZGFEOXMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CN=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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